(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Description
(2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chiral benzopyran derivative characterized by a bicyclic chroman scaffold with a methyl group at the C2 position and an amine group at C4, both in specific stereochemical configurations (2R,4S). The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(2R,4S)-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H/t7-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKGXORZZZDFX-JXLXBRSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2O1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2O1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves a multi-step process. One common method includes the regio- and diastereoselective synthesis of trans-3,4-diaryldihydrocoumarins via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This method is characterized by high regio- and diastereoselectivity, wide substrate scope, and good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow synthesis and automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in organic synthesis and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds

Key Observations :
- Stereochemistry : The (2R,4S) configuration confers superior binding to aldose reductase (ALR2), as demonstrated by free energy calculations (ΔΔG = ∆G(2R,4S) - ∆G(2S,4S) = -1.2 kcal/mol), indicating a thermodynamic preference for the target isomer .
Physicochemical Properties
| Property | (2R,4S)-2-Methyl | (4S)-7-Fluoro | (4S)-6-Ethyl | (4S)-7,8-Dimethyl |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | Not reported | Not reported |
| Solubility (H2O) | High (HCl salt) | Moderate | Moderate | Low |
| LogP (Predicted) | ~1.5 | ~1.2 | ~2.0 | ~2.5 |
Notes:
Biological Activity
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chiral compound belonging to the class of benzopyran derivatives. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical formula for (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is C10H14ClNO, with a molecular weight of 199.68 g/mol. It is characterized by a bicyclic structure that plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C10H14ClNO |
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | (2R,4S)-2-methyl-3,4-dihydro-2H-chromen-4-amine; hydrochloride |
| CAS Number | 2059994-30-6 |
Pharmacological Properties
Research indicates that (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride exhibits various pharmacological activities:
- 5-HT1A Receptor Agonism : This compound has been shown to have high affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety. In studies involving structural modifications of related compounds, it was found that certain derivatives displayed full agonist activity at these receptors, suggesting potential anxiolytic effects .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies. In vivo studies demonstrated that certain derivatives exhibited protective effects in models of neurodegeneration .
- Antimicrobial Activity : Preliminary investigations have suggested that benzopyran derivatives possess antimicrobial properties. The compound's structural features may contribute to interactions with microbial targets.
The biological activity of (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is largely attributed to its interaction with specific receptors and enzymes:
- Receptor Interaction : It primarily acts on the serotonin receptor family, particularly the 5-HT1A subtype, influencing serotonergic signaling pathways that modulate anxiety and depression .
- Enzymatic Modulation : The compound may also interact with various enzymes involved in neurotransmitter metabolism and signaling pathways related to neuroprotection and inflammation.
Case Studies
Several studies have explored the biological activity of this compound:
- Anxiolytic Activity Study : A study involving structural analogs found that certain compounds exhibited significant anxiolytic effects in behavioral models. The best-performing compounds were noted for their selectivity towards the 5-HT1A receptor .
- Neuroprotective Study : In an animal model of neurodegeneration, derivatives of this compound demonstrated a reduction in neuroinflammation and improved cognitive function compared to controls .
- Antimicrobial Efficacy : A screening of benzopyran derivatives revealed that some had notable antimicrobial activity against common pathogens, suggesting further exploration into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

